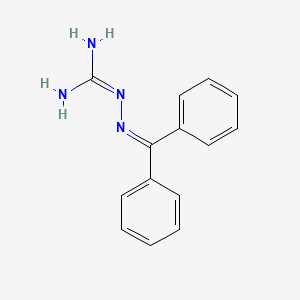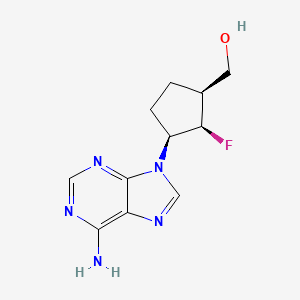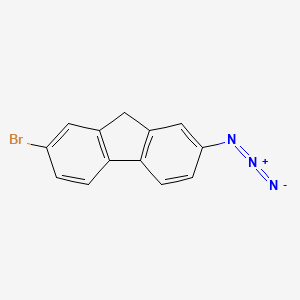
9H-Fluorene, 2-azido-7-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene, 2-azido-7-bromo-: is a chemical compound with the molecular formula C₁₃H₈BrN₃ It is a derivative of fluorene, where the hydrogen atoms at positions 2 and 7 are replaced by azido and bromo groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 2-azido-7-bromo- typically involves a multi-step process:
Bromination: The starting material, fluorene, undergoes bromination to introduce a bromo group at the 7th position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Azidation: The bromo derivative is then subjected to nucleophilic substitution with sodium azide (NaN₃) to replace the bromo group at the 2nd position with an azido group.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azido group in 9H-Fluorene, 2-azido-7-bromo- can undergo substitution reactions, particularly with nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the fluorene core, using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-amino-7-bromo-9H-fluorene.
Oxidation: Formation of oxidized fluorene derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 9H-Fluorene, 2-azido-7-bromo- is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The azido group can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules to fluorene derivatives for imaging and diagnostic purposes.
Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including as anticancer and antimicrobial agents.
Industry:
Material Science: Used in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 9H-Fluorene, 2-azido-7-bromo- depends on its specific application. In bioconjugation, the azido group participates in click chemistry reactions, forming stable triazole linkages with alkynes. In drug development, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects.
Comparaison Avec Des Composés Similaires
9H-Fluorene, 2-bromo-: Similar structure but lacks the azido group, making it less versatile in bioconjugation applications.
9H-Fluorene, 2-azido-: Lacks the bromo group, which may affect its reactivity and applications in material science.
Uniqueness: 9H-Fluorene, 2-azido-7-bromo- is unique due to the presence of both azido and bromo groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
73332-83-9 |
|---|---|
Formule moléculaire |
C13H8BrN3 |
Poids moléculaire |
286.13 g/mol |
Nom IUPAC |
2-azido-7-bromo-9H-fluorene |
InChI |
InChI=1S/C13H8BrN3/c14-10-1-3-12-8(6-10)5-9-7-11(16-17-15)2-4-13(9)12/h1-4,6-7H,5H2 |
Clé InChI |
CCDKIZRGYYIKBQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)N=[N+]=[N-])C3=C1C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





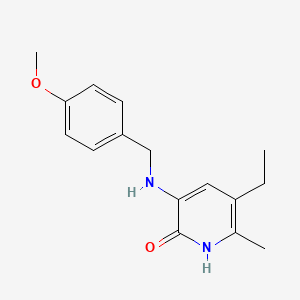
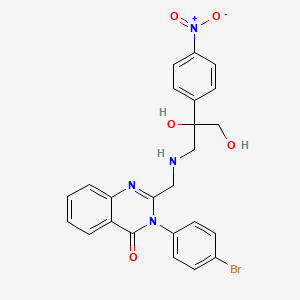
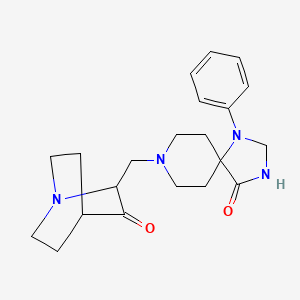
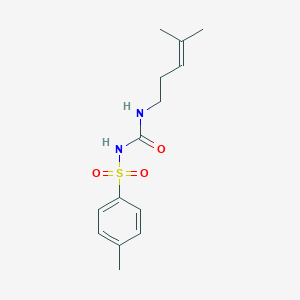
![n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline](/img/structure/B12797614.png)


